4,4'-[(2,5-Dimethyl-1,4-phenylene)bis(oxy)]di(butan-1-amine)
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Overview
Description
4,4’-[(2,5-Dimethyl-1,4-phenylene)bis(oxy)]di(butan-1-amine) is a complex organic compound characterized by its unique structure, which includes a 2,5-dimethyl-1,4-phenylene core linked by oxy groups to butan-1-amine chains
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(2,5-Dimethyl-1,4-phenylene)bis(oxy)]di(butan-1-amine) typically involves the reaction of 2,5-dimethyl-1,4-dihydroxybenzene with 4-bromobutan-1-amine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups of the benzene ring are replaced by the amine groups of the butan-1-amine. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4,4’-[(2,5-Dimethyl-1,4-phenylene)bis(oxy)]di(butan-1-amine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce primary or secondary amines .
Scientific Research Applications
4,4’-[(2,5-Dimethyl-1,4-phenylene)bis(oxy)]di(butan-1-amine) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism by which 4,4’-[(2,5-Dimethyl-1,4-phenylene)bis(oxy)]di(butan-1-amine) exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved can vary, but typically include signal transduction pathways and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-[(2,5-Dimethyl-1,4-phenylene)bis(oxy)]diethanol
- 4,4’-[(2,5-Dimethyl-1,4-phenylene)bis(oxy)]dibutanol
- 2,2’-[(2,5-Dimethyl-1,4-phenylene)bis(oxy)]diethylamine
Uniqueness
4,4’-[(2,5-Dimethyl-1,4-phenylene)bis(oxy)]di(butan-1-amine) is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties make it particularly useful in applications requiring specific reactivity or interaction profiles .
Properties
CAS No. |
62397-71-1 |
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Molecular Formula |
C16H28N2O2 |
Molecular Weight |
280.41 g/mol |
IUPAC Name |
4-[4-(4-aminobutoxy)-2,5-dimethylphenoxy]butan-1-amine |
InChI |
InChI=1S/C16H28N2O2/c1-13-11-16(20-10-6-4-8-18)14(2)12-15(13)19-9-5-3-7-17/h11-12H,3-10,17-18H2,1-2H3 |
InChI Key |
JDSVNMZYMYMITC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OCCCCN)C)OCCCCN |
Origin of Product |
United States |
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